molecular formula C12H15NO4 B12113752 4-[2-(4-Hydroxyphenyl)ethylamino]-4-oxobutanoic acid

4-[2-(4-Hydroxyphenyl)ethylamino]-4-oxobutanoic acid

Cat. No.: B12113752
M. Wt: 237.25 g/mol
InChI Key: KXBGBPZQDPRDQU-UHFFFAOYSA-N
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Description

4-[2-(4-Hydroxyphenyl)ethylamino]-4-oxobutanoic acid is an organic compound with a complex structure that includes both amino and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Hydroxyphenyl)ethylamino]-4-oxobutanoic acid typically involves multiple steps. One common method includes the reaction of 4-hydroxyphenylacetic acid with ethylamine under controlled conditions to form the intermediate product. This intermediate is then subjected to further reactions, including oxidation and hydrolysis, to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Hydroxyphenyl)ethylamino]-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

4-[2-(4-Hydroxyphenyl)ethylamino]-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(4-Hydroxyphenyl)ethylamino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-Hydroxyphenyl)ethylamino]-4-oxobutanoic acid is unique due to its specific structure, which includes both amino and hydroxy functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

4-[2-(4-hydroxyphenyl)ethylamino]-4-oxobutanoic acid

InChI

InChI=1S/C12H15NO4/c14-10-3-1-9(2-4-10)7-8-13-11(15)5-6-12(16)17/h1-4,14H,5-8H2,(H,13,15)(H,16,17)

InChI Key

KXBGBPZQDPRDQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CCC(=O)O)O

Origin of Product

United States

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